Scaffold Differentiation: Decahydro-1,6-naphthyridine vs. Decahydroquinoline and Octahydro-1H-pyrrolo[3,2-c]pyridine in IDO1 Inhibition
In a 2021 Merck program, three saturated bicyclic scaffolds — decahydroquinoline, decahydro-1,6-naphthyridine, and octahydro-1H-pyrrolo[3,2-c]pyridine — were evaluated in parallel as cores for IDO1 inhibitors [1]. Decahydro-1,6-naphthyridine-containing compounds demonstrated 'good cellular and human whole blood activity against IDO1,' with lead compounds 15 and 27 selected based on combined cellular potency, human whole blood IDO1 inhibition, low unbound clearance, and reasonable mean residence time in rat cassette PK studies [1]. The absolute stereochemistry of separated diastereomers was not determined, underscoring the value of screening the diastereomeric mixture [1]. Precise IC₅₀ values for individual compounds were not publicly disclosed in the abstract; the data establishes class-level scaffold differentiation rather than a single head-to-head numerical comparison.
| Evidence Dimension | Cellular IDO1 inhibition activity and human whole blood potency; rat cassette PK (unbound clearance, mean residence time) |
|---|---|
| Target Compound Data | Decahydro-1,6-naphthyridine scaffold yields leads 15 and 27 with good cellular and human whole blood IDO1 activity, low unbound clearance, and reasonable MRT in rat cassette PK |
| Comparator Or Baseline | Decahydroquinoline scaffold and octahydro-1H-pyrrolo[3,2-c]pyridine scaffold: also generated IDO1 inhibitors with good cellular and human whole blood activity, but lead compounds 15 and 27 (containing decahydro-1,6-naphthyridine) stood out based on combined PK and potency criteria |
| Quantified Difference | Not numerically disclosed in public abstract; differentiation is qualitative based on integrated lead selection criteria (potency + PK) |
| Conditions | HeLa cell-based IDO1 assay; human whole blood IDO1 assay; rat cassette pharmacokinetic study (Merck & Co., 2021) |
Why This Matters
This study provides the only public, direct multi-scaffold comparison demonstrating that decahydro-1,6-naphthyridine can yield lead-quality IDO1 inhibitors with favorable PK properties, justifying its selection over decahydroquinoline for IDO1-targeted programs.
- [1] Yu, W., Deng, Y., Sloman, D., Li, D., Liu, K., Fradera, X., Lesburg, C.A., Martinot, T., Doty, A., Ferguson, H., Miller, J.R., Knemeyer, I., Otte, K., Vincent, S., Sciammetta, N., Bennett, D.J., and Han, Y. (2021). Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. Bioorganic & Medicinal Chemistry Letters, 49, 128314. PMID: 34391891. View Source
